(R)-N-Boc-piperidine-2-methanol

Descripción

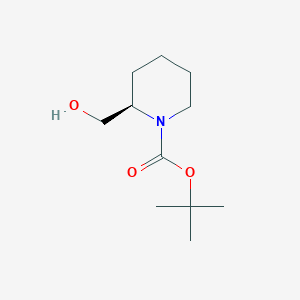

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAGFCBNDBBFZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928623 | |

| Record name | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134441-61-5 | |

| Record name | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R N Boc Piperidine 2 Methanol

Enantioselective Synthesis Strategies from Achiral Precursors

The construction of the chiral piperidine (B6355638) ring from non-chiral starting materials represents a highly efficient and atom-economical approach. These methods introduce the desired stereochemistry through the use of chiral catalysts or auxiliaries.

Asymmetric Hydrogenation Routes to Piperidine Intermediates

Asymmetric hydrogenation is a powerful tool for the direct synthesis of chiral piperidines from prochiral pyridine (B92270) derivatives. dicp.ac.cn This method typically involves the activation of the pyridine ring, often by N-alkylation to form a pyridinium (B92312) salt, followed by hydrogenation using a chiral transition-metal catalyst. mdpi.com

Iridium(I) catalysts bearing chiral P,N-ligands have proven particularly effective for this transformation. mdpi.com For instance, an Ir-catalyst with the MeO-BoQPhos ligand has been successfully employed in the enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts. dicp.ac.cn The reaction proceeds with high levels of enantioselectivity for a variety of 2-substituted pyridiniums. nih.gov A key substrate relevant to the synthesis of the target compound is the tert-butyldimethylsilyl (TBS) protected 2-methanol pyridinium salt. Hydrogenation of this intermediate yields the corresponding chiral piperidine with good enantiomeric ratios (er). nih.gov The general mechanism is believed to proceed through an outer-sphere pathway where the stereochemistry is set during the protonation of a stereoselective enamine intermediate. mdpi.com Subsequent deprotection of the N-benzyl group and protection with a Boc group, if not already incorporated, would yield the final product.

| Substrate (N-Benzyl Pyridinium Salt) | Catalyst System | Product Enantiomeric Ratio (er) |

|---|---|---|

| 2-(TBS-oxymethyl)pyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | 82:18 |

| 2-propylpyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | 88:12 |

| 2-isopropylpyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | 91:9 |

| 2-cyclopropylpyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | 92:8 |

Chiral Auxiliary-Mediated Syntheses of Piperidine Rings

The use of chiral auxiliaries offers a reliable method for inducing stereoselectivity in the formation of the piperidine ring. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent ring-forming reaction. The auxiliary is then cleaved to afford the enantiomerically enriched product.

Carbohydrate-derived auxiliaries have been effectively used for the asymmetric synthesis of chiral piperidine derivatives. researchgate.netscispace.com One prominent strategy employs D-arabinopyranosylamine as a chiral auxiliary in a domino Mannich-Michael reaction. researchgate.net The process begins with the condensation of the chiral amine auxiliary with an aldehyde to form a chiral imine. This imine then reacts with a diene, such as Danishefsky's diene, to furnish an N-arabinosyl dehydropiperidinone with high diastereoselectivity. The stereochemical outcome is dictated by the steric and stereoelectronic properties of the carbohydrate auxiliary. Further chemical modifications, such as conjugate addition or alkylation, can be performed before the auxiliary is cleaved, providing access to a wide range of substituted piperidines. researchgate.net

Organocatalytic Approaches to Piperidine Ring Formation with Subsequent Derivatization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful platform for asymmetric synthesis. ekb.eg These metal-free catalysts can be used to construct chiral piperidine intermediates with high enantioselectivity. mdpi.com

A notable strategy involves the L-proline-catalyzed α-amination of an aldehyde to install the required chirality early in the synthetic sequence. ekb.eg For the synthesis of (R)-N-Boc-piperidine-2-methanol, a retrosynthetic analysis points to (R)-6-(hydroxymethyl)piperidin-2-one as a key intermediate. This chiral lactam can be synthesized from an aldehyde derived from the ozonolysis of cyclohexene. The key L-proline-catalyzed α-amination step introduces the stereocenter, which is then carried through a series of transformations including hydrogenation and cyclization to form the hydroxylactam. ekb.eg This intermediate is then reduced, for example with a borane (B79455) reagent, and subsequently protected with a Boc group to yield the target this compound. ekb.eg Other organocatalytic methods, such as intramolecular aza-Michael additions catalyzed by quinoline (B57606) derivatives, also provide effective routes to enantiomerically enriched piperidine rings. mdpi.com

Chemoenzymatic Synthesis of Enantiopure Piperidine Derivatives

Chemoenzymatic methods combine the selectivity of biocatalysts with the practicality of traditional organic synthesis. Enzymes, operating under mild conditions, can offer unparalleled enantio- and regioselectivity, making them ideal for the synthesis of chiral compounds like this compound.

Biocatalytic Resolution of Racemic Piperidine Precursors

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This strategy relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

The biocatalytic resolution of racemic N-Boc-piperidine-2-ethanol is a well-established method for obtaining the (R)-enantiomer. researchgate.netresearchgate.net This process often employs lipases, which catalyze enantioselective acylation or transesterification reactions. researchgate.net Research has shown that lipases from different sources can exhibit opposite enantioselectivities. For example, Lipase (B570770) PS from Pseudomonas cepacia preferentially acylates the (S)-enantiomer, leaving behind the desired this compound. researchgate.net Conversely, porcine pancreatic lipase (PPL) shows the opposite preference. This complementary selectivity can be exploited to access both enantiomers from the same racemic starting material. researchgate.net The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). rsc.org

| Enzyme | Reaction Type | Enantiomer Obtained | Enantiomeric Excess (ee) |

|---|---|---|---|

| Lipase PS (P. cepacia) | Transesterification | (R)-alcohol | 90% |

| Porcine Pancreatic Lipase (PPL) | Transesterification | (S)-alcohol | 95% |

| Lipase B from Candida antarctica (CAL-B) | Acylative Kinetic Resolution | (R)-alcohol | >99% (at 50% conversion) |

De Novo Asymmetric Biotransformations

De novo asymmetric biotransformations create chiral molecules from simple, achiral precursors using engineered enzymatic cascades. researchgate.net This approach often utilizes whole-cell catalysts containing multiple enzymes that work in concert to perform a series of reactions in a single pot. nih.gov

For the synthesis of chiral piperidines, a common strategy involves a transaminase-triggered cyclization. acs.orgtudelft.nl The process can start from a commercially available ω-chloroketone. A transaminase (TA) enzyme stereoselectively converts the ketone into a chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to form the 2-substituted piperidine ring. acs.orgtudelft.nl By selecting either an (R)-selective or (S)-selective transaminase, both enantiomers of the final product can be accessed with very high enantiopurity. acs.org Another powerful de novo pathway involves a cascade starting with a dicarbonyl compound, which is converted to a cyclic imine by a transaminase and then reduced by an imine reductase (IRED) to yield a stereo-enriched piperidine. researchgate.netnih.gov These whole-cell systems are highly efficient, as cofactors are regenerated internally by the cell's metabolism. researchgate.net

Deracemization and Chiral Amplification Strategies for this compound

Deracemization, the process of converting a racemic mixture into a single enantiomer, and chiral amplification, where a small enantiomeric excess is significantly increased, are powerful strategies for accessing enantiopure compounds like this compound. These methods offer an alternative to traditional chiral resolution or asymmetric synthesis from achiral precursors.

One of the most effective methods for the deracemization of N-Boc protected piperidines is dynamic kinetic resolution (DKR) . This process involves the selective reaction of one enantiomer from a rapidly racemizing mixture. For N-Boc-piperidines, this is often achieved through asymmetric deprotonation using a chiral base, followed by quenching with an electrophile. While direct DKR of this compound itself is not extensively documented, studies on analogous N-Boc-2-arylpiperidines provide a strong precedent. organic-chemistry.orgnih.gov The use of a chiral base, such as n-butyllithium in complex with (-)-sparteine (B7772259) or a (+)-sparteine surrogate, can selectively deprotonate one enantiomer of a racemic N-Boc-2-substituted piperidine. organic-chemistry.orgconsensus.app The resulting enantioenriched starting material can then be recovered. This approach allows for the isolation of the desired enantiomer in high enantiomeric excess.

Enzymatic kinetic resolution represents another viable deracemization strategy. Hydrolases, such as lipases, are capable of selectively catalyzing the hydrolysis of an ester or amide derivative of one enantiomer of a racemic mixture. While some studies have reported low enantioselectivity for the enzymatic resolution of functionalized piperidines like 2-hydroxymethylpiperidine derivatives, the discovery of novel hydrolases with improved substrate specificity and enantioselectivity holds promise. mdpi.com For instance, a novel (S)-selective hydrolase from Arthrobacter sp. K5 has shown potential for the kinetic resolution of cyclic amines. mdpi.com Such enzymes could theoretically be applied to a derivative of piperidine-2-methanol to selectively hydrolyze one enantiomer, allowing for the separation of the desired (R)-isomer.

Chiral amplification can be observed in asymmetric reactions where the product's enantiomeric excess is higher than that of the chiral catalyst or auxiliary. This phenomenon can arise from various mechanisms, including catalyst-substrate and product-catalyst interactions that favor the formation of the major enantiomer. While specific studies on chiral amplification in the synthesis of this compound are not prominent, the principles of asymmetric synthesis suggest its potential role in enhancing enantiopurity. univpancasila.ac.id

Table 1: Selected Strategies for Deracemization of N-Boc-Piperidine Derivatives

| Methodology | Substrate Type | Chiral Reagent/Catalyst | Key Findings | Reference |

| Dynamic Kinetic Resolution | N-Boc-2-arylpiperidines | n-BuLi/(-)-sparteine | Recovery of enantioenriched starting material with high enantiomeric ratios (up to 97:3). | organic-chemistry.org |

| Enzymatic Kinetic Resolution | N-acyl-2-methylpiperidine | Hydrolase from Arthrobacter sp. K5 | Kinetic resolution of a racemic N-acyl derivative to yield the corresponding chiral amine. | mdpi.com |

| Asymmetric Deprotonation | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi/sparteine | High enantiomeric ratios for both recovered starting material and the 2,2-disubstituted product. | nih.gov |

Flow Chemistry and Continuous Processing for Efficient Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates, including improved safety, scalability, and process control. The production of this compound can benefit from these advancements.

Continuous flow reactors, particularly packed-bed or microreactors, provide excellent heat and mass transfer, enabling reactions to be performed under conditions that are often difficult or hazardous to achieve in batch reactors. For the synthesis of chiral piperidines, flow chemistry has been successfully applied to achieve high diastereoselectivity and yield in short reaction times. organic-chemistry.org A notable example is the rapid synthesis of α-chiral piperidines through a highly diastereoselective continuous flow protocol. This method utilizes a Grignard reaction with an N-(tert-butylsulfinyl)-bromoimine, achieving good yields and high diastereoselectivities within minutes. organic-chemistry.org This approach demonstrates the potential for developing a continuous process for this compound, possibly through the reduction of a corresponding chiral precursor in a flow-through hydrogenation reactor.

Furthermore, the use of organolithium bases, which are often employed in the synthesis of piperidine derivatives, can be managed more safely and efficiently in a continuous flow setup. acs.org Flow chemistry allows for the in-situ generation and immediate use of these highly reactive reagents, minimizing the risks associated with their handling on a large scale.

The deprotection of the N-Boc group, a common step in the manipulation of this protecting group, can also be performed under continuous flow conditions. acs.org Thermal deprotection in a heated flow reactor can achieve clean and efficient removal of the Boc group, often with reduced reaction times and improved yields compared to batch methods. This could be integrated into a multi-step continuous synthesis of derivatives of (R)-piperidine-2-methanol.

Table 2: Application of Flow Chemistry in Piperidine Synthesis

| Reaction Type | Key Features | Advantages in Flow | Potential Application for this compound | Reference |

| Diastereoselective Grignard Addition | Reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. | Rapid reaction times (minutes), high yields (>80%), and high diastereoselectivity (>90:10 dr). | Synthesis of a chiral precursor to this compound. | organic-chemistry.org |

| Asymmetric Hydrogenation | Use of heterogeneous catalysts in packed-bed reactors. | Improved catalyst handling, potential for catalyst recycling, and enhanced safety. | Continuous reduction of an unsaturated precursor to afford the desired enantiomer. | nih.gov |

| Organolithium-mediated Reactions | In-situ generation and use of organolithium reagents. | Enhanced safety, precise temperature control, and improved reproducibility. | Asymmetric deprotonation or functionalization of the piperidine ring. | acs.org |

| N-Boc Deprotection | Thermal deprotection in a heated flow reactor. | Reduced reaction times, cleaner conversions, and potential for telescoped reactions. | Continuous deprotection as part of a multi-step synthesis. | acs.org |

R N Boc Piperidine 2 Methanol As a Chiral Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The inherent chirality and functionality of (R)-N-Boc-piperidine-2-methanol make it an ideal starting material for the synthesis of more complex heterocyclic structures, including various classes of alkaloids. The piperidine (B6355638) core can be elaborated into fused bicyclic and polycyclic systems through carefully designed cyclization strategies.

Pyrrolidines and Indolizidines via Cyclization Reactions

The synthesis of indolizidine alkaloids, which feature a fused pyrrolidine (B122466) and piperidine ring system, can be effectively achieved starting from piperidine-based precursors. The hydroxymethyl group of this compound is a key handle for chain extension and subsequent cyclization to form the second ring.

One notable strategy involves converting the hydroxymethyl group into a suitable electrophilic or nucleophilic chain that can participate in an intramolecular cyclization. For instance, a diastereoselective synthesis of polyhydroxylated indolizidine alkaloids has been reported using 2-piperidinemethanol (B146044) as the starting material. nottingham.ac.uk The key step in this synthesis is the intramolecular attack of the piperidine nitrogen onto an epoxide functionality, which is installed on a side chain derived from the initial hydroxymethyl group, to form the bicyclic indolizidine skeleton. nottingham.ac.ukgrafiati.com This approach allows for the stereocontrolled construction of the fused ring system, with the stereochemistry of the final product being directed by the initial chirality of the piperidine building block and the stereochemistry of the epoxide.

A general representation of this strategy is the conversion of the C2-hydroxymethyl group to an extended chain containing an epoxide. After deprotection of the piperidine nitrogen, the amine attacks the epoxide, closing the five-membered ring to yield the indolizidine core.

| Starting Material | Key Transformation | Product | Reference |

| 2-Piperidinemethanol | Intramolecular amine attack on epoxide | 1-Acetoxy-2-hydroxy-3-(hydroxymethyl)-indolizidine | nottingham.ac.ukgrafiati.com |

Quinolizidines and Related Polycyclic Systems

Quinolizidine (B1214090) alkaloids, characterized by a fused double-piperidine ring system, are another important class of natural products accessible from piperidine building blocks. The synthesis of these structures often involves the construction of the second piperidine ring onto an existing one.

For example, the total synthesis of the quinolizidine alkaloid (+)-myrtine has been accomplished using a strategy that relies on the stereoselective formation of a 2,6-trans-disubstituted piperidine intermediate. rsc.org While the specific synthesis started from N-Boc-L-aspartic acid, it highlights a powerful acid-mediated 6-endo-trig cyclization of an amine-substituted enone to create the piperidine core. The resulting trans-6-alkyl-2-methyl-4-oxopiperidine was then converted to (+)-myrtine. rsc.org The N-Boc protecting group proved stable under the anhydrous acidic conditions of the cyclization but was easily removed later to allow for the final ring closure. rsc.org

Similarly, the synthesis of (R)-3-quinuclidinol, a bicyclic system related to quinolizidines, has been achieved from a 1-tert-butyl-4-methyl-3-hydroxy-piperidine-dicarboxylate intermediate. This demonstrates how functionalized piperidines can be used as scaffolds for chain elongation and subsequent cyclization to produce bridged bicyclic systems. nottingham.ac.uk The use of (S)-2-vinyl-N-Boc-piperidine as a precursor in other quinolizidine syntheses further underscores the utility of C2-functionalized piperidines in building these complex alkaloids. researchgate.net

Stereoselective Synthesis of Bioactive Piperidine Alkaloids

This compound is a direct precursor to (R)-pipecolic acid and its derivatives, which are fundamental components of numerous piperidine alkaloids. ekb.eg The stereocenter at C2 is crucial for defining the biological activity of the final natural product. Strategies for synthesizing these alkaloids often focus on building up the side chains on the pre-existing chiral piperidine core.

The fire ant venom alkaloid (−)-solenopsin A, a 2,6-trans-dialkylpiperidine, has been synthesized from a trans-6-alkyl-2-methyl-4-oxopiperidine building block. rsc.org This highlights how a stereodefined piperidine core can be elaborated to achieve the final target. Another example is the asymmetric synthesis of (+)-α-conhydrine, a toxic alkaloid from poison hemlock. researchgate.net This synthesis can be achieved via the Sharpless asymmetric epoxidation of an allyl alcohol derived from a piperidine precursor, illustrating a key strategy where the piperidine ring is constructed or modified to introduce further stereocenters. researchgate.net

The following table summarizes the synthesis of select piperidine alkaloids, emphasizing the role of chiral piperidine intermediates.

| Target Alkaloid | Key Synthetic Strategy | Precursor Type | Reference |

| (+)-Myrtine | Acid-mediated 6-endo-trig cyclization | Amine-substituted enone | rsc.org |

| (−)-Solenopsin A | Elaboration of a 2,6-trans-4-oxopiperidine | 2,6-trans-4-Oxopiperidine | rsc.org |

| (+)-α-Conhydrine | Base-mediated cyclization of an (α-aminoalkyl)oxirane | Functionalized (α-aminoalkyl)oxirane | researchgate.net |

| (R)-Pipecolic Acid | Cyclization of a chiral amino alcohol | Chiral amino alcohol | ekb.eg |

Stereocontrolled Transformations of the Piperidine Ring

Beyond serving as a scaffold for building larger heterocyclic systems, the piperidine ring of this compound can itself be further functionalized in a stereocontrolled manner. This allows for the introduction of additional substituents with precise spatial arrangement, which is critical for modulating biological activity.

α-Alkylation and Functionalization Adjacent to the Nitrogen

The position adjacent to the nitrogen atom (the α-position, C2 and C6) in N-Boc-piperidines is amenable to stereoselective functionalization. A powerful method involves deprotonation with a strong base, such as sec-butyllithium, to form a configurationally stable α-lithiated species, which can then be trapped with an electrophile. whiterose.ac.uk

The stereochemical outcome of this reaction is highly dependent on the conformation of the N-Boc-piperidine ring. For 2-substituted N-Boc-piperidines, the lithiation and subsequent alkylation often proceed with high trans-selectivity. This is because the lowest energy conformer places the existing C2 substituent in an axial position to avoid steric strain with the bulky Boc group, leading to the formation of a trans-lithiated intermediate that reacts with retention of configuration. whiterose.ac.uk This principle has been successfully applied in the total synthesis of alkaloids like (+)-Himbeline and (+)-Himbacine, where the lithiation-trapping of a 2-substituted-N-Boc-piperidine with methyl iodide afforded a 2,6-disubstituted product with excellent trans-diastereoselectivity. whiterose.ac.uk

Alternatively, rhodium-catalyzed C-H insertion reactions provide a different approach to α-functionalization. Using N-Boc-piperidine and a donor/acceptor carbene in the presence of a chiral rhodium catalyst, such as Rh₂(R-TCPTAD)₄, allows for the introduction of an arylacetate group at the C2 position. nih.govresearchgate.net

| Method | Reagents | Stereoselectivity | Application | Reference |

| Lithiation-Alkylation | s-BuLi, Electrophile (e.g., MeI) | High trans-selectivity | Synthesis of (+)-Himbacine | whiterose.ac.uk |

| Rhodium-Catalyzed C-H Insertion | Aryldiazoacetate, Rh₂(R-TCPTAD)₄ | Variable (up to 5.3:1 dr) | Synthesis of Methylphenidate Analogues | nih.govresearchgate.net |

Stereoselective Hydroxylation and Oxidation Strategies

The introduction of hydroxyl groups onto the piperidine ring with stereocontrol is a valuable transformation for creating polyhydroxylated alkaloids and other bioactive molecules. Several strategies have been developed to achieve this, including chemical and enzymatic methods.

A new method for accessing enantiopure β-hydroxylated piperidines (hydroxylation at C3) involves starting from N-Boc-2-acyloxazolidines. This approach was utilized in the synthesis of (-)-desoxoprosopinine and (+)-pseudoconhydrine. dntb.gov.ua For hydroxylation at the C4 position, enzymatic methods have shown great promise. Engineered dioxygenase enzymes from Pseudomonas fluorescens can hydroxylate L-pipecolic acid derivatives at the C4 position with high yield and excellent enantioselectivity (>99% ee).

Chemical methods for C4-hydroxylation often rely on the functionalization of pre-existing groups. For example, the reduction of N-Boc protected 4-oxopiperidine derivatives using biocatalysts like baker's yeast can provide cis-hydroxy esters with good to excellent enantiomeric excess. psu.edu These stereoselective reductions provide access to key chiral intermediates that can be further elaborated.

| Position | Method | Reagents/Catalyst | Stereocontrol | Reference |

| C3 | Chemical Synthesis | From N-Boc-2-acyloxazolidines | High | dntb.gov.ua |

| C4 | Enzymatic Hydroxylation | Fe(II)/α-ketoglutarate-dependent dioxygenases | >99% ee | |

| C4 | Biocatalytic Reduction | Baker's Yeast | >93% ee | nottingham.ac.ukpsu.edu |

Ring-Opening and Ring-Expansion Reactions

While the piperidine ring of this compound is generally stable, its derivatives can participate in specialized reactions that lead to larger ring systems. A notable example is the cyclization/ring expansion (CRE) cascade reaction, a method developed for synthesizing medium-sized 8- and 9-membered ring lactones. nih.govacs.org This approach utilizes linear carboxylic acid substrates derived from amino alcohols like 2-piperidinemethanol. nih.gov

The process begins with the N-alkylation of the piperidine derivative to create a linear substrate. acs.org This substrate then undergoes a cascade reaction that involves activation of the carboxylic acid, subsequent cyclization driven by the internal tertiary amine to form a charged reactive intermediate, and an in-situ ring expansion to yield the final medium-sized lactone product. acs.org This methodology has proven effective for producing various lactam and lactone products in high yields. acs.org

This strategy enables the creation of mono- and difunctionalized building blocks suitable for further elaboration in medicinal chemistry, for instance, through Suzuki-Miyaura cross-coupling reactions. acs.orgacs.org The resulting medium-sized rings are of significant interest in drug discovery as they occupy a challenging and under-represented area of chemical space. nih.gov

Table 1: Examples of Medium-Sized Ring Lactones Synthesized via CRE Cascade

| Starting Material Derivative | Reaction Type | Product Ring Size | Functional Handles | Ref. |

| N-Alkylated 2-piperidinemethanol | CRE Cascade | 8-membered | Aryl bromide | acs.org |

| N-Alkylated 2-piperidinemethanol | CRE Cascade | 9-membered | Aryl bromide | acs.org |

| N-Alkylated 2-piperidinemethanol | CRE Cascade | 8-membered | Aryl boronic ester, Boc-amine | acs.org |

| N-Alkylated 2-piperidinemethanol | CRE Cascade | 8-membered | Aryl bromide, Boc-amine | acs.org |

Application in Total Synthesis of Natural Products

This compound is a valuable chiral building block for the enantioselective synthesis of complex natural products, particularly alkaloids. Its pre-defined stereocenter and versatile functional groups (the protected amine and the primary alcohol) allow for its strategic incorporation into intricate molecular architectures. cymitquimica.comchemimpex.com

Examples of Natural Product Architectures Derived from this compound

The utility of this chiral synthon is demonstrated in the formal synthesis of (-)-swainsonine, a potent anticancer agent and mannosidase inhibitor. bioorg.org Swainsonine (B1682842) is an indolizidine alkaloid, and its synthesis requires precise control over multiple stereocenters.

In one reported formal synthesis, a key intermediate is a chiral vinyl piperidine. bioorg.org This intermediate is generated from this compound by first oxidizing the primary alcohol to an aldehyde (via Swern oxidation) and then performing a Wittig olefination. This transformation converts the hydroxymethyl group into the vinyl group necessary for the subsequent key ring-closing metathesis (RCM) reaction to form the bicyclic core of swainsonine. bioorg.org

While not a direct derivative, the synthesis of another complex alkaloid family, the madangamines, highlights the strategic use of related N-Boc-piperidine methanol (B129727) scaffolds. In the total synthesis of (+)-madangamine D, a pentacyclic marine alkaloid, an N-Boc-piperidine-3-methanol derivative serves as a crucial intermediate, demonstrating the broader applicability of this class of building blocks in constructing diazatricyclic cores. ub.edu

Strategic Incorporations of the Chiral Piperidine Moiety

The strategic value of this compound lies in its function as a chiral scaffold, where both the ring and its substituents are manipulated to construct larger, more complex systems.

Key strategic elements include:

Stereochemical Control: The (R)-configuration at the C-2 position serves as a foundational stereocenter, guiding the stereochemistry of subsequent transformations and influencing the final conformation of the target molecule.

Functional Group Transformation: The primary alcohol at C-2 is a versatile handle for synthetic elaboration. As seen in the swainsonine synthesis, it can be readily oxidized and converted into other functional groups, such as an olefin for metathesis reactions. bioorg.org This allows for the construction of new rings fused to the piperidine core.

Scaffold for Ring Construction: The N-Boc-piperidine ring itself acts as a robust framework upon which other rings can be built. In the synthesis of (-)-swainsonine, the piperidine ring becomes one of the two rings in the final indolizidine alkaloid structure. bioorg.org

Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is crucial. It protects the nitrogen atom during various synthetic steps involving nucleophiles or bases. organic-chemistry.org Furthermore, it can activate the piperidine ring for certain reactions and can be removed under specific acidic conditions to allow for further functionalization at the nitrogen atom, such as in the final steps of a total synthesis. bioorg.orgub.edu

Table 2: Strategic Use of this compound in Synthesis

| Synthetic Target | Strategic Role of Building Block | Key Transformation | Resulting Structure | Ref. |

| (-)-Swainsonine (formal synthesis) | Chiral scaffold, source of vinyl group for RCM | Swern oxidation, Wittig olefination | 2-vinylpiperidine intermediate | bioorg.org |

| (+)-Madangamine D (related scaffold) | Stereocontrol, precursor for aminomethyl chain | Reduction, protection, cyclization | Diazatricyclic core | ub.edu |

Mechanistic Investigations and Reaction Pathways Involving R N Boc Piperidine 2 Methanol

Elucidation of Reaction Mechanisms in Transformations Utilizing the Piperidine (B6355638) Alcohol

The reactions involving (R)-N-Boc-piperidine-2-methanol and its derivatives are governed by several distinct mechanistic paradigms, including ionic, organometallic, and radical pathways.

One of the most studied transformations is the deprotonation of the C2 position adjacent to the nitrogen atom, forming a 2-lithio-N-Boc-piperidine intermediate. Mechanistic studies on the dynamic resolution of this organolithium species have shown that the process is complex, with the kinetic order depending on the specific chiral ligand used. For instance, the catalytic dynamic resolution is reported to be 0.5-order in one chiral ligand and 0.265-order in another, indicating a complex ligand-exchange process is at play. nih.gov

In cyclization reactions to form the piperidine ring, computational studies have been employed to distinguish between possible mechanisms. For the cyclization of an N-protected substrate to a piperidine derivative, an ionic mechanism proceeding through an oxocarbenium intermediate was found to be more likely than a highly organized, synchronous pathway. umich.edu This highlights the importance of ionic intermediates in key bond-forming steps.

The N-Boc group itself has a well-characterized cleavage mechanism under acidic conditions. Kinetic studies reveal that the reaction rate often exhibits a second-order dependence on the concentration of a strong acid like HCl. This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate (B1207046). researchgate.net

Furthermore, radical mechanisms have been developed for the functionalization of the piperidine ring. C-H activation can be achieved via a Single Electron Transfer (SET) process where the piperidine nitrogen is oxidized to an amine radical cation. Subsequent proton loss generates a carbon-centered radical, which can then undergo various coupling reactions. rsc.org This approach allows for the functionalization of the piperidine scaffold at positions that are otherwise difficult to access.

Stereochemical Outcomes and Diastereoselective Control

A significant advantage of using this compound and related structures is the ability to control stereochemistry in subsequent transformations. The inherent chirality of the starting material and the conformational constraints imposed by the N-Boc group are key to achieving high levels of diastereoselectivity.

In the lithiation and subsequent trapping of 2-substituted N-Boc-piperidines, a strong preference for the formation of trans-2,6-disubstituted products is observed. This stereochemical outcome is attributed to the conformational preference of the lithiated intermediate. To avoid steric A(1,3) strain between a C2-substituent and the bulky N-Boc group, the substituent prefers an axial position. Subsequent lithiation and trapping with an electrophile at the C6 position then occurs from the equatorial face, leading to the trans product. whiterose.ac.uk

Catalyst-controlled diastereoselection is another powerful strategy. In the enantioselective cyclization to form piperidine rings, the choice of chiral phosphoric acid catalyst dictates the diastereomeric outcome. Using the (R)-catalyst can favor the formation of the cis-product, while the (S)-catalyst can lead to the trans-product as the major isomer. umich.edu This switch in selectivity underscores the critical role of the catalyst in directing the reaction pathway.

Below is a table summarizing the diastereoselective outcomes in a catalyst-controlled cyclization reaction.

| Catalyst | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| (R)-Catalyst | cis-9a | 75 : 17 | 92 |

| (S)-Catalyst | trans-9b | 18 : 72 | 90 |

| Racemic | - | 54 : 39 | 93 |

| Data sourced from a study on the enantioselective synthesis of piperidines through chiral mixed phosphoric acid acetals. umich.edu |

Similarly, intramolecular cross-aldol reactions of N-Boc protected dials have been shown to proceed with high diastereoselectivity, favoring the anti-disubstituted piperidine product with a diastereomeric ratio of up to 16:1. researchgate.net

Reactivity Profiles of the Hydroxyl and N-Boc-Piperidine Moieties

The two primary functional groups of this compound—the hydroxyl group and the N-Boc protected amine—exhibit distinct reactivity profiles that can be exploited for selective transformations.

N-Boc-Piperidine Moiety Reactivity: The N-Boc (tert-butoxycarbonyl) group serves primarily as a protecting group for the piperidine nitrogen. Its key characteristic is its stability towards a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions. researchgate.netorganic-chemistry.org The mechanism of acid-catalyzed cleavage is well-understood and involves protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation. researchgate.net

Beyond its role as a protecting group, the N-Boc group is a powerful directing group for metallation. It facilitates the regioselective deprotonation of the adjacent C-H bonds (at C2 and C6) using strong bases like sec-butyllithium, enabling the introduction of a wide array of electrophiles at these positions. nih.govwhiterose.ac.ukwhiterose.ac.uk

Furthermore, the N-Boc group can be removed under thermal conditions, often in the absence of any catalyst. Studies in continuous flow systems have demonstrated that selective deprotection is possible by controlling the temperature, as N-Boc groups on aryl amines are more labile than those on alkyl amines. acs.org Under strongly basic conditions, it has been proposed that N-Boc protected amines can form isocyanate intermediates. researchgate.net

The following table summarizes the differential reactivity for the thermal deprotection of various N-Boc protected amines in methanol (B129727) under flow conditions.

| Substrate (N-Boc protected) | Temperature (°C) | Residence Time (min) | Conversion (%) |

| Imidazole | 120 | 25 | >98 |

| Phenethylamine | 240 | 90 | 27 |

| Aniline | 240 | 35 | 49 |

| Data illustrates the different conditions required for deprotection, highlighting the varied reactivity of the N-Boc group depending on the amine it protects. acs.org |

Transition State Analysis of Key Transformations

Understanding the transition states of reactions involving this compound and its derivatives is essential for rationalizing and predicting stereochemical outcomes. Both computational and qualitative models have been used to analyze these key intermediates.

For the diastereoselective lithiation-trapping of 2-substituted N-Boc piperidines, the stereochemical outcome is explained by a conformational analysis of the ground and transition states. The lowest energy conformer of the starting material places the C2 substituent in an axial position to minimize A(1,3) strain with the bulky Boc group. This conformational bias is maintained in the transition state of the subsequent electrophilic trapping, leading to the observed trans diastereoselectivity. whiterose.ac.uk

In more complex catalytic cycles, computational chemistry has provided deeper insights. For a chiral phosphoric acid-catalyzed cyclization forming a piperidine ring, automated reaction step discovery methods were used to map the potential energy surface. These studies identified the most kinetically and thermodynamically favorable reaction paths and their associated transition state structures. The analysis supported an ionic mechanism and ruled out a competing synchronous pathway, providing a detailed picture of how the catalyst controls the reaction. umich.edu

Similarly, transition state analysis has been applied to photoredox-catalyzed hydrofunctionalization reactions. The lowest energy transition structures for hydrogen atom transfer (HAT) from a co-catalyst to a radical intermediate were computed, revealing geometries where the phenyl ring of the co-catalyst is perpendicular to the bond being cleaved. acs.org For an intramolecular cross-aldol reaction, the most stable transition state for the key C-C bond formation was identified to rationalize the observed high diastereoselectivity. researchgate.net These analyses are crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Derivatives and Analogues of R N Boc Piperidine 2 Methanol: Synthesis and Applications

Synthesis of Chiral N-Boc-Piperidine-2-Carboxylic Acids and Esters

The conversion of (R)-N-Boc-piperidine-2-methanol to its corresponding carboxylic acid, (R)-N-Boc-piperidine-2-carboxylic acid , is a crucial transformation that opens avenues for further derivatization, such as amide bond formation. This oxidation can be achieved using various oxidizing agents. For instance, the use of Jones reagent (chromic acid in sulfuric acid) can effectively oxidize the primary alcohol to a carboxylic acid.

The synthesis of (R)-N-Boc-piperidine-2-carboxylic acid can also be accomplished through the Boc protection of (R)-piperidine-2-carboxylic acid (also known as (R)-pipecolic acid). This method involves reacting (R)-pipecolic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a basic medium. The resulting (R)-N-Boc-piperidine-2-carboxylic acid is a white to light yellow crystalline powder. chemicalbook.com

Subsequent esterification of the carboxylic acid can be carried out using standard methods. For example, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the desired ester. A specific example is the esterification with methanol (B129727) to produce methyl (R)-N-Boc-piperidine-2-carboxylate. chemicalbook.com Another approach involves the reaction with alkyl halides, such as ethyl iodide, in the presence of a base like potassium carbonate. google.com

A one-pot synthesis method has been developed for Weinreb-like amides of (S)- and (R)-N-Boc-pipecolic acids starting from (±)-piperidine-2-carboxylic acid, showcasing efficient synthetic strategies. tandfonline.comresearchgate.net

Table 1: Synthesis of (R)-N-Boc-Piperidine-2-Carboxylic Acid and its Methyl Ester

| Starting Material | Reagents and Conditions | Product | Key Findings |

| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | (R)-N-Boc-piperidine-2-carboxylic acid | Effective oxidation of the primary alcohol. |

| (R)-Piperidine-2-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O), NaHCO₃ (aq) | (R)-N-Boc-piperidine-2-carboxylic acid | Standard Boc-protection of the amino acid. |

| (R)-N-Boc-piperidine-2-carboxylic acid | Methanol, Acid catalyst | Methyl (R)-N-Boc-piperidine-2-carboxylate | Standard esterification procedure. chemicalbook.com |

| (R)-N-Boc-piperidine-3-carboxylic acid | Ethyl iodide, K₂CO₃, N,N-dimethylacetamide | (R)-N-Boc-ethyl-piperidine-3-carboxylate | Alkylation of the carboxylic acid. google.com |

Functionalization of the Hydroxyl Group: Ethers, Esters, and Activated Species

The hydroxyl group of this compound is a key site for functionalization, allowing for the introduction of various substituents and the creation of diverse derivatives.

Ethers can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Esters are readily formed by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base. This method allows for the introduction of a wide array of ester functionalities.

The hydroxyl group can also be converted into a good leaving group, creating activated species for nucleophilic substitution reactions. For example, reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate is an excellent substrate for substitution with various nucleophiles, enabling the introduction of different functional groups at the C2-position.

Substitution and Derivatization of the Piperidine (B6355638) Ring

While the primary focus is often on the functional groups attached to the piperidine ring, the ring itself can be a target for derivatization. Recent advances have focused on the synthesis of substituted piperidines through various methods, including hydrogenation of pyridine derivatives and intramolecular cyclization reactions. nih.govmdpi.com

For N-Boc protected piperidines, catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been shown to be a highly enantioselective method for synthesizing 2-substituted piperidines. researchgate.net This approach allows for the introduction of a variety of electrophiles at the 2-position of the piperidine ring.

Furthermore, the Boc protecting group on the nitrogen atom can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free secondary amine. google.comorganic-chemistry.org This deprotected piperidine can then undergo a multitude of reactions, including N-alkylation, N-acylation, and participation in the formation of more complex heterocyclic systems. For example, new heterocyclic amino acids and their derivatives have been synthesized from enantiomerically pure (R)- and (S)-piperidine-2-carboxylic acids. ktu.edu

Chiral Ligand Design Utilizing this compound Scaffold

The chiral nature of this compound makes it an excellent scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. The stereocenter at the 2-position of the piperidine ring can effectively transfer chirality to a metal center, influencing the stereochemical outcome of a catalyzed reaction.

Development of Phosphine (B1218219) Ligands

Phosphine ligands are a cornerstone of homogeneous catalysis. Chiral phosphine ligands derived from this compound can be synthesized by first converting the hydroxyl group to a leaving group, such as a tosylate or a halide. Subsequent reaction with a phosphine nucleophile, like diphenylphosphine, can introduce the phosphine moiety. The resulting phosphine-containing piperidine can then be used as a ligand in various metal-catalyzed reactions.

Chiral Oxazoline (B21484) and Diamine Ligands

The this compound scaffold can be elaborated to create chiral oxazoline and diamine ligands. For instance, the synthesis of piperidine derivatives as potential anticonvulsants has been explored. researchgate.net The development of novel pyridine-oxazoline ligands has been reported for palladium-catalyzed enantioselective oxidative amination of unactivated alkenes to form substituted piperidines. mdpi.com

Applications in Asymmetric Metal Catalysis (e.g., Hydrogenation, Alkylation)

Chiral ligands derived from this compound have found applications in a variety of asymmetric metal-catalyzed reactions. These include:

Asymmetric Hydrogenation: Chiral phosphine ligands are widely used in the asymmetric hydrogenation of prochiral olefins and ketones to produce enantiomerically enriched products. The chirality of the piperidine backbone can induce high levels of enantioselectivity in these reductions.

Asymmetric Alkylation: Chiral ligands are employed in asymmetric alkylation reactions, such as the palladium-catalyzed asymmetric allylic alkylation (AAA). The stereochemical environment created by the ligand around the metal center dictates the facial selectivity of the nucleophilic attack.

The versatility of the this compound scaffold continues to be explored for the development of new and efficient chiral ligands for a broad range of asymmetric transformations.

Theoretical and Computational Studies on R N Boc Piperidine 2 Methanol and Its Reactivity

Conformational Analysis and Energy Landscapes

One of the most critical factors is the rotational barrier around the carbamate (B1207046) C-N bond, which leads to distinct conformers and can be observed through spectroscopic methods like NMR. researchgate.net More importantly, the N-Boc group exerts what is known as A(1,3) strain, a destabilizing interaction between the Boc group and substituents at the C2 and C6 positions of the piperidine (B6355638) ring. whiterose.ac.uk

To minimize this A(1,3) strain, the C2-substituent—in this case, the hydroxymethyl group—preferentially occupies the axial position. This places the smaller hydrogen atom at C2 in the equatorial position, thereby reducing steric clash with the large Boc group. This preference is somewhat counterintuitive compared to simple substituted cyclohexanes, where bulky groups typically favor the equatorial position, but it is a well-documented phenomenon in N-Boc-piperidine systems. whiterose.ac.uknih.gov Computational studies, such as potential energy surface scans, can map these conformational preferences and quantify the energy differences between various chair, boat, and twist-boat conformations.

Table 1: Predicted Conformational Preferences of (R)-N-Boc-piperidine-2-methanol This table is illustrative, based on established principles of A(1,3) strain. Precise energy values require specific calculations.

| Conformer | C2-Substituent Position | Key Steric Interaction | Relative Energy | Population at Equilibrium |

| Chair 1 | Axial | Minimized A(1,3) strain | Lowest | Major |

| Chair 2 | Equatorial | Significant A(1,3) strain | Higher | Minor |

| Twist-Boat | - | Ring Strain | Highest | Negligible |

DFT Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. For a molecule like this compound, DFT can be used to model various transformations, such as the oxidation of the primary alcohol, substitution at the C2 position, or removal of the Boc protecting group. researchgate.net

A DFT study involves mapping the potential energy surface of a proposed reaction. This process identifies the minimum energy structures of the reactants, products, and any reaction intermediates. Crucially, it also locates the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. umich.edu

For example, in a hypothetical oxidation of the alcohol to an aldehyde, DFT calculations could compare different mechanistic pathways (e.g., concerted vs. stepwise) and different reagents to predict which would be most efficient. By calculating the Gibbs free energies of all species involved, a complete reaction profile can be constructed. umich.edu Computational studies on related systems have successfully used functionals like B3LYP or wB97X-D to identify the lowest energy pathways and rule out mechanistically unreasonable alternatives. umich.edu

Table 2: Illustrative DFT Data for a Hypothetical Reaction of this compound This table represents typical outputs from a DFT study on a reaction mechanism.

| Species | Description | Calculated Gibbs Free Energy (kcal/mol) | Role in Reaction |

| Reactant | This compound | 0.0 (Reference) | Starting Material |

| TS1 | Transition State for Step 1 | +22.5 | Rate-determining Barrier |

| Intermediate | Reaction Intermediate | +5.0 | Transient Species |

| TS2 | Transition State for Step 2 | +15.0 | Subsequent Barrier |

| Product | Final Product | -10.0 | End of Reaction |

Prediction of Stereoselectivity in Transformations

The conformational preferences detailed in section 6.1 have profound implications for the stereoselectivity of reactions involving this compound. Because the molecule exists predominantly in a conformation where the C2-hydroxymethyl group is axial, incoming reagents will preferentially approach from the less sterically hindered face.

This principle is well-demonstrated in the α-lithiation and subsequent electrophilic trapping of N-Boc-piperidines. whiterose.ac.ukwhiterose.ac.uk Studies have shown that deprotonation at the C6 position, followed by the addition of an electrophile, results in the formation of a trans-2,6-disubstituted piperidine with high diastereoselectivity. whiterose.ac.uk The reaction proceeds via a lithiated intermediate that retains the chair conformation, and the electrophile adds from the equatorial direction to avoid the axial substituent at C2 and the Boc group itself.

Therefore, for this compound, any transformation involving the introduction of a new substituent at the C6 position is predicted to yield the trans product as the major isomer. This predictable outcome, driven by the molecule's ground-state conformation, makes it a reliable chiral scaffold for building more complex molecules with controlled stereochemistry. nih.gov

Table 3: Predicted Stereochemical Outcome of a C6-Functionalization Reaction Based on the model of stereoselective lithiation-trapping of related N-Boc-piperidines. whiterose.ac.uk

| Starting Conformer | Site of Attack | Trajectory of Electrophile | Predicted Major Product |

| C2-axial chair | C6 | Equatorial approach | trans-2,6-disubstituted piperidine |

Molecular Docking and Interaction Studies in Biological Systems (as a fragment of drug candidates)

While this compound is a building block and not a therapeutic agent itself, the piperidine ring it contains is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net As such, fragments derived from this compound are highly relevant in fragment-based drug discovery (FBDD). worktribe.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another, typically a protein. rsc.orgoatext.com In the context of FBDD, docking studies can assess how a fragment like the (R)-piperidine-2-methanol core might interact with a biological target.

Docking simulations would place the fragment into the binding pocket of a protein and calculate a scoring function, often expressed as a binding energy in kcal/mol, to estimate the strength of the interaction. tandfonline.com The (R)-stereocenter provides a specific 3D architecture, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor. The piperidine ring itself can make favorable hydrophobic or van der Waals contacts. These studies help medicinal chemists prioritize which fragments to synthesize and how to elaborate them into more potent lead compounds. oatext.commdpi.com

Table 4: Representative Molecular Docking Data for Piperidine-Containing Compounds Data is compiled from studies on different piperidine derivatives to illustrate the application of molecular docking. oatext.comtandfonline.com

| Target Protein | Ligand Type | Reported Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |

| Dipeptidyl Peptidase IV | 4-benzylpiperidine derivative | -8.9 | Hydrophobic interaction with S1 pocket |

| Breast Cancer Target (5X5D) | Naphthalic anhydride (B1165640) derivative | -6.16 | Hydrogen bonding, π-alkyl interactions |

| Breast Cancer Target (6K7Q) | Naphthalic anhydride derivative | -5.92 | Hydrophobic and electrostatic interactions |

Advanced Applications in Pharmaceutical and Agrochemical Intermediate Synthesis

Strategic Use in Active Pharmaceutical Ingredient (API) Synthesis

The piperidine (B6355638) scaffold is a prevalent motif in a vast number of pharmaceuticals, and the specific stereochemistry of (R)-N-Boc-piperidine-2-methanol offers a strategic advantage in creating enantiomerically pure drugs with enhanced efficacy and reduced side effects. chemimpex.commdpi.com

Intermediates for CNS-Active Compounds

The piperidine ring is a key structural element in many compounds that act on the central nervous system (CNS). The chirality of this compound is particularly important in the synthesis of CNS-active compounds, where stereochemistry often dictates the pharmacological activity. For instance, derivatives of this compound are utilized in the development of receptor agonists, which are crucial for creating drugs that mimic the action of endogenous molecules involved in pain management and other neurological processes. chemimpex.com Research has explored the use of piperidine derivatives in developing treatments for neurodegenerative diseases, with some compounds showing the ability to cross the blood-brain barrier.

Building Blocks for Cardiovascular Agents

Derivatives of this compound serve as important intermediates in the synthesis of cardiovascular drugs. For example, modifications to the piperidine ring have been shown to modulate the activity of ion channels, such as KCNQ1 potassium channels, which are implicated in cardiac arrhythmias. This highlights the potential for developing novel anti-arrhythmic agents by utilizing this chiral building block.

Scaffolds for Anti-Infective and Anticancer Agents

The versatility of the this compound scaffold extends to the development of anti-infective and anticancer therapies. acs.orgnih.gov The piperidine moiety is a recognized "privileged scaffold" in anticancer drug discovery, and its derivatives have been designed to target various biological pathways involved in cancer progression. researchgate.net

In the realm of anti-infectives, piperidine derivatives have been synthesized and evaluated as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov For instance, a series of piperidine derivatives were developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of M. tuberculosis. nih.gov

In oncology, research has demonstrated that sulfonamide analogues of natural products like antofine and cryptopleurine, synthesized using (R)-N-Boc-2-(2-oxoethyl)piperidine derived from this compound, exhibit potent antitumor activity. acs.org One such analogue, a methanesulfonamide (B31651) of cryptopleurine, showed improved bioavailability and significant antitumor effects in human renal cancer cells by inducing cell cycle arrest. acs.org Furthermore, novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines, inducing apoptosis in breast cancer cells. japsonline.com

Enantioselective Synthesis of Agrochemical Targets

The principles of chirality and stereoselectivity are also paramount in the agrochemical industry to develop more effective and environmentally benign pesticides. This compound serves as a valuable chiral starting material for the enantioselective synthesis of agrochemical targets. chemimpex.com The ability to introduce specific stereocenters allows for the creation of pesticides that are more target-specific, potentially reducing off-target effects and the required application rates. While specific examples in the public domain are less common than in pharmaceuticals, the underlying synthetic utility of this compound makes it a valuable tool for agrochemical research and development. chemimpex.com

Process Chemistry Considerations for Large-Scale Production of Drug Candidates

The transition from laboratory-scale synthesis to large-scale industrial production of drug candidates presents numerous challenges. For derivatives of this compound, process chemistry focuses on developing safe, efficient, and scalable synthetic routes. Key considerations include the use of non-hazardous reagents, optimization of reaction conditions to maximize yield and purity, and the development of robust purification methods. thieme-connect.com

Analytical Methods for Chiral Purity and Stereochemical Assessment

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC)

Chromatographic methods are the cornerstone for separating and quantifying enantiomers in a mixture, thereby determining the enantiomeric excess (ee) or optical purity of a sample. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for chiral separations. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for the separation of enantiomers. nih.gov The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers of a compound form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. csfarmacie.cziapc-obp.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular and versatile for a broad range of chiral compounds. nih.govyoutube.com

While specific, published chiral HPLC methods for the direct separation of (R)- and (S)-N-Boc-piperidine-2-methanol are not extensively documented in readily available literature, methods for similar chiral piperidine (B6355638) derivatives are well-established. For instance, various piperidine-2,6-dione drugs have been successfully resolved using polysaccharide-based and other types of CSPs. nih.govmdpi.com The separation mechanism often relies on a combination of interactions, including hydrogen bonding and π-π interactions between the analyte and the chiral selector on the stationary phase. nih.gov

For a compound like N-Boc-piperidine-2-methanol, which contains a hydroxyl group and a carbamate (B1207046), these functional groups can interact with the CSP to achieve separation. The general approach would involve screening various polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) with different mobile phases, typically mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). youtube.com

Table 1: Illustrative Chiral HPLC Conditions for Separation of Piperidine Derivatives (Note: This table presents a representative method for related compounds, as a specific method for (R)-N-Boc-piperidine-2-methanol is not detailed in the surveyed literature.)

| Parameter | Condition |

| Analyte | Aminoglutethimide (a piperidine-2,6-dione derivative) |

| Column | Kromasil CHI-DMB |

| Mobile Phase | Hexane / Dioxane (90:10 v/v) |

| Detection | UV |

| Reference | Based on methodologies for piperidine derivatives. nih.gov |

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of volatile and thermally stable chiral compounds. gcms.cz Similar to HPLC, chiral GC columns contain a stationary phase with a chiral selector, often a derivative of cyclodextrin. gcms.cz These cyclodextrin-based phases create chiral cavities into which the enantiomers can include themselves to different extents, leading to separation. For non-volatile compounds or those with poor chromatographic properties, derivatization to increase volatility may be necessary before GC analysis. Given that this compound has a hydroxyl group, it could be derivatized (e.g., by silylation) to improve its volatility for chiral GC analysis.

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral NMR, VCD, ECD)

While chromatography is excellent for determining chiral purity, spectroscopic methods are essential for assigning the absolute configuration of a chiral center.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that result in separate, distinguishable signals for each enantiomer in the NMR spectrum. For example, reacting a racemic mixture with a single enantiomer of a CDA creates two diastereomers, which will have distinct NMR spectra. More advanced techniques involve using chiral palladium probes that can dynamically bind to N-heterocycles, creating characteristic shifts in ¹⁹F NMR signals that can be assigned to each enantiomer. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov ECD is the analogous technique in the ultraviolet-visible region of the spectrum. These chiroptical techniques are exquisitely sensitive to the three-dimensional structure of a molecule.

VCD provides detailed information about the absolute configuration of a molecule in solution, which is a significant advantage as it does not require crystallization. dtu.dk The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry. dtu.dk This technique is powerful for confirming the stereochemistry of chiral molecules, including complex natural products and pharmaceuticals. nih.govchemistryworld.com Although specific VCD studies on this compound are not prominent in the literature, the technique is highly applicable for such stereochemical determinations.

Derivatization for Enhanced Chiral Analysis

Derivatization is a chemical modification of an analyte to enhance its analytical properties. In chiral analysis, derivatization is a key strategy, particularly when direct methods are challenging. chiralpedia.comyoutube.com This indirect approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov

Diastereomers, unlike enantiomers, have different physical properties (e.g., boiling points, solubility, and chromatographic retention) and can therefore be separated and quantified using standard, achiral chromatographic techniques (both HPLC and GC). chiralpedia.comyoutube.com For this compound, the primary alcohol functional group is an ideal site for derivatization.

Key considerations for this approach include:

The CDA must be of high enantiomeric purity.

The reaction must proceed to completion without causing any racemization of the analyte or the CDA. chiralpedia.com

The resulting diastereomers must be stable under the analytical conditions.

A variety of CDAs are available for derivatizing alcohols. Fluorescent CDAs, such as those containing an anthracene (B1667546) or other fluorophore, are particularly useful as they introduce a highly sensitive tag, allowing for trace-level analysis by HPLC with fluorescence detection. nih.gov

Table 2: Common Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent (CDA) | Reactive Moiety | Notes |

| Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) | Acid Chloride | Forms diastereomeric esters. Often used with NMR analysis. |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Hydroxyl | Used to derivatize carboxylic acids, but similar reagents are available for alcohols. nih.gov |

| N-Trifluoroacetyl-L-prolyl chloride (TFAPC) | Acid Chloride | Reacts with alcohols to form diastereomeric esters suitable for GC or HPLC. |

By employing these advanced analytical strategies, researchers can effectively separate, quantify, and confirm the stereochemical identity of this compound, ensuring its purity and correct configuration for its intended application.

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Reaction Design

For a chiral molecule like (R)-N-Boc-piperidine-2-methanol, ML algorithms can be trained on existing reaction data to predict enantioselectivity and yield for new synthetic transformations. rsc.org A key challenge in asymmetric synthesis is selecting the right chiral ligand or catalyst. Deep learning models can analyze the structural features of the piperidine (B6355638) scaffold and predict its performance in catalytic systems, guiding chemists toward more effective reaction setups. rsc.orgacs.org For instance, ML can screen virtual libraries of catalysts derived from this compound to identify candidates with the highest predicted stereoselectivity for a given transformation. chemistryworld.com

Table 1: Applications of AI/ML in the Chemistry of Chiral Piperidines

| AI/ML Application | Description | Potential Impact on this compound Chemistry |

| Predictive Modeling | Algorithms predict reaction outcomes such as yield and enantiomeric excess (% ee) based on reactants, catalysts, and conditions. rsc.org | Faster screening of reaction conditions; reduced number of trial-and-error experiments. |

| Catalyst/Ligand Design | Generative models propose novel chiral ligands or catalysts with desired properties. rsc.orgchemistryworld.com | Design of new, highly efficient catalysts derived from the (R)-piperidine-2-methanol scaffold. |

| Reaction Optimization | ML models integrated with robotic platforms (self-driving labs) autonomously optimize reaction conditions. frontiersin.orgbeilstein-journals.org | Rapid identification of optimal temperature, solvent, and reagent concentrations for syntheses. |

| Mechanism Insight | AI can help analyze complex datasets to uncover patterns and elucidate reaction mechanisms where experimental data is sparse. frontiersin.org | Deeper understanding of how the chiral center influences reaction pathways and stereochemical outcomes. |

Sustainable Synthesis Approaches: Green Chemistry Principles

The chemical industry's shift towards sustainability has put a spotlight on developing greener synthetic processes. rsc.org For this compound and its derivatives, this involves adopting the principles of green chemistry, such as using renewable feedstocks, employing safer solvents, increasing energy efficiency, and utilizing catalytic rather than stoichiometric reagents. rsc.orgnih.gov

One major trend is the move towards biocatalysis. Enzymes like ketoreductases and lipases can perform highly stereoselective transformations under mild, aqueous conditions, offering a green alternative to traditional chemical reductions or resolutions. unito.itresearchgate.netmdpi.com For example, the asymmetric synthesis of related chiral hydroxypiperidines has been achieved with high efficiency by co-expressing ketoreductase and glucose dehydrogenase enzymes in a single system, eliminating the need for expensive and often toxic metal catalysts and hydride reagents. mdpi.com The enzymatic resolution of N-Boc-piperidine-2-ethanol has also been demonstrated, showcasing the potential for biocatalytic routes to access enantiopure piperidine building blocks. researchgate.net

Solvent choice is another critical aspect of green chemistry. Researchers are actively exploring the replacement of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) with more benign alternatives. rsc.org For reactions involving Boc-protected compounds, deep eutectic solvents (DES) have emerged as a promising option. A DES composed of choline (B1196258) chloride and p-toluenesulfonic acid, for instance, has been shown to act as both the reaction medium and the catalyst for efficient N-Boc deprotection, offering a recyclable and less hazardous alternative to traditional acidic methods. mdpi.com Additionally, methods are being developed to perform syntheses of piperidine derivatives in water, the greenest solvent of all. mdpi.com

Table 2: Green Chemistry Strategies for Piperidine Synthesis

| Green Chemistry Principle | Application in Piperidine Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Utilizing furfuryl alcohols from biomass to produce piperidine structures via the Achmatowicz rearrangement. nih.gov |

| Biocatalysis | Employing enzymes for asymmetric synthesis and resolutions. | Asymmetric reduction of N-Boc-3-piperidone using a co-expressed ketoreductase/glucose dehydrogenase system. mdpi.com |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water or deep eutectic solvents (DES). | N-Boc deprotection of piperidines using a recyclable choline chloride-based DES. mdpi.com |

| Catalysis | Using recyclable organocatalysts or efficient metal catalysts to minimize waste. | Synthesis of functionalized piperidines using reusable p-sulfonic acid calix[n]arene organocatalysts. conicet.gov.ar |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot, multicomponent reactions to construct highly substituted piperidines in a single step. conicet.gov.ar |

Novel Catalytic Applications Beyond Traditional Metal Catalysis

While metal catalysis has been a cornerstone of piperidine synthesis, there is a growing trend towards the use of organocatalysis—the use of small, metal-free organic molecules to catalyze chemical reactions. mdpi.comnih.gov This approach avoids the cost, toxicity, and potential for product contamination associated with heavy metals. The chiral backbone of this compound makes it an ideal starting point for the design and synthesis of new chiral organocatalysts.

Derivatives of proline and other amino acids have proven to be powerful organocatalysts for various asymmetric transformations. ekb.eg Similarly, the piperidine-2-methanol scaffold can be modified to create novel catalysts for reactions like asymmetric aldol (B89426) additions, Michael reactions, and cycloadditions. nih.govresearchgate.net For example, organocatalytic methods have been developed for the efficient construction of C4-alkyl substituted piperidines and for the intramolecular aza-Michael reaction to form various substituted piperidines with high enantioselectivity. nih.govresearchgate.net

Researchers are also exploring the use of unconventional catalysts like p-sulfonic acid calix[n]arenes, which are macrocyclic compounds that can act as efficient and recyclable Brønsted acid catalysts for the one-pot synthesis of densely functionalized piperidines. conicet.gov.ar The piperidine ring itself can act as a basic catalyst, as seen in the Knoevenagel condensation, and understanding these mechanisms can lead to new catalyst designs. acs.org The future will likely see the development of a diverse toolkit of organocatalysts derived from this compound, enabling a wider range of metal-free, stereoselective transformations.

Exploration of New Biological Activities of Derived Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products. nih.govresearchgate.net While this compound is primarily used as a building block for known targets, a significant future trend is the exploration of its derivatives as novel therapeutic agents in their own right. By using this chiral core as a starting point, chemists can generate libraries of diverse, three-dimensional molecules to screen for new biological activities. researchgate.netwhiterose.ac.uk

Research has already shown that simple derivatives of piperidine-2-methanol exhibit analgesic properties. researchgate.netpjps.pk The conformational flexibility and chiral nature of the scaffold make it an attractive starting point for developing ligands for various biological targets. pjps.pk Emerging research areas include:

Antiparasitic and Antimicrobial Agents: The 3D structure of piperidine derivatives can be exploited to design inhibitors of enzymes essential for parasites like T. brucei or bacteria like Mycobacterium tuberculosis. nih.govwhiterose.ac.uk

Neuroscience Targets: The piperidine core is central to many drugs acting on the central nervous system. acs.org New derivatives could be explored as antagonists for receptors like P2Y14R or as novel agents for treating neuropathic pain. nih.govnih.gov

Anticancer Therapeutics: Tetracyclic bis-piperidine alkaloids, complex natural products with a core piperidine structure, show significant antiproliferative activity against various cancer cell lines. mdpi.com Simplified, synthetically accessible analogues derived from this compound could lead to new classes of anticancer drugs.

The strategy of diversity-oriented synthesis, where a simple core like this compound is elaborated into a wide array of structurally distinct molecules, is key to this exploration. whiterose.ac.uk This approach increases the probability of discovering compounds with novel and potent biological activities, expanding the therapeutic potential of the piperidine scaffold far beyond its current applications.

Q & A

Basic Questions